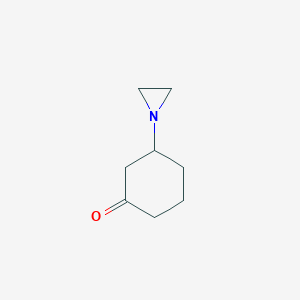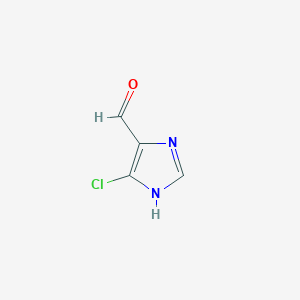
9-Methyl-9H-purin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-purin-2-ol: is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by a methyl group attached to the ninth position of the purine ring and a hydroxyl group at the second position. This compound is of interest due to its structural similarity to naturally occurring purines, which play crucial roles in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-ol typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Methyl-9H-purin-2-ol can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in fully alkylated purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 9-Methyl-9H-purin-2-one.
Reduction: Formation of 9-Methyl-9H-purine.
Substitution: Formation of 9-Methyl-9H-purin-2-halides or 9-Methyl-9H-purin-2-amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Methyl-9H-purin-2-ol is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in mimicking natural purines. It is used in the investigation of enzyme-substrate interactions and nucleic acid analogs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Methyl-9H-purin-2-ol involves its interaction with biological macromolecules such as enzymes and nucleic acids. The hydroxyl group at the second position can form hydrogen bonds, facilitating binding to active sites of enzymes or base pairing with nucleotides. This interaction can inhibit enzyme activity or interfere with nucleic acid replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9H-purin-6-amine: Similar in structure but with an amine group at the sixth position.
9-Methyl-9H-purin-2-one: An oxidized form with a ketone group at the second position.
9-Methyl-9H-purin-2-thiol: Contains a thiol group at the second position.
Uniqueness: 9-Methyl-9H-purin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in hydrogen bonding makes it a valuable compound in biochemical studies and pharmaceutical development.
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-8-4-2-7-6(11)9-5(4)10/h2-3H,1H3,(H,7,9,11) |
InChI-Schlüssel |
KAFRGVQIHRFFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1NC(=O)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


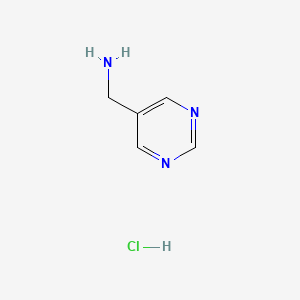
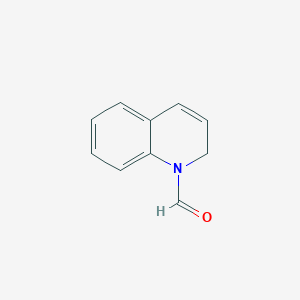



![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
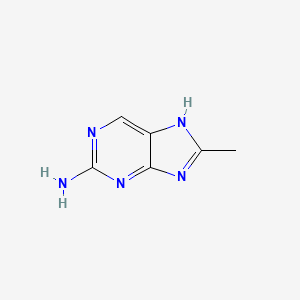

![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
